molecular formula C32H62O15 B1168110 Sucrose acetate distearate CAS No. 121684-92-2

Sucrose acetate distearate

Cat. No.: B1168110
CAS No.: 121684-92-2
M. Wt: 686.8 g/mol
InChI Key:
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Description

Sucrose acetate distearate is a compound derived from sucrose and stearic acidThis makes it an effective emulsifier and surfactant, commonly used in cosmetic and personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylated sucrose distearate typically involves the esterification of sucrose with stearic acid in the presence of an acetylating agent. The reaction is carried out under controlled conditions to ensure the selective acetylation of the sucrose molecule. Common acetylating agents include acetic anhydride and acetyl chloride .

Industrial Production Methods

Industrial production of acetylated sucrose distearate often employs a micro-emulsion process. This involves the formation of a micro-dispersion of sucrose, which is then reacted with methyl stearate and sodium stearate. The reaction product is purified to obtain a high yield of acetylated sucrose distearate .

Chemical Reactions Analysis

Types of Reactions

Sucrose acetate distearate can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Under strong acidic or basic conditions, it is prone to hydrolysis, resulting in the breakdown of the ester bonds .

Common Reagents and Conditions

    Hydrolysis: Strong acids or bases are used to hydrolyze the ester bonds.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the ester groups to alcohols.

Major Products

The major products formed from these reactions include sucrose, stearic acid, and various acetylated derivatives depending on the reaction conditions .

Scientific Research Applications

Sucrose acetate distearate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetylated sucrose distearate involves its ability to reduce surface tension and stabilize emulsions. The acetyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and improve the solubility of hydrophobic compounds. This makes it effective in various applications, including drug delivery and cosmetic formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sucrose acetate distearate is unique due to its dual hydrophilic and lipophilic nature, which enhances its emulsifying and surfactant properties. The presence of acetyl groups also provides additional stability and functionality compared to non-acetylated derivatives .

Properties

IUPAC Name

acetic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.C12H22O11.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2(3)4/h2-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2;1H3,(H,3,4)/t;4-,5-,6-,7-,8+,9-,10+,11-,12+;/m.1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKYXPQPFRQYKL-CKYSXYJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153338
Record name Acetylated sucrose distearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52439-69-7, 121684-92-2
Record name α-D-Glucopyranoside, β-D-fructofuranosyl, acetate octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52439-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylated sucrose distearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121684922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylated sucrose distearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYLATED SUCROSE DISTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLW9XG1719
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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